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(2S,3R)-1-Cbz-2-methyl-piperidine-3-carboxylic acid
Overview
Description
(2S,3R)-1-Cbz-2-methyl-piperidine-3-carboxylic acid: is a chemical compound with the molecular formula C15H21NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group, a methyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-1-Cbz-2-methyl-piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Cbz Protection: The carbobenzyloxy (Cbz) group is introduced to protect the nitrogen atom in the piperidine ring. This is typically achieved using benzyl chloroformate in the presence of a base such as sodium carbonate.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The Cbz protecting group can be removed through hydrogenolysis, and the nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Hydrogenolysis of the Cbz group is typically carried out using palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Overview
The compound is integral to the design and optimization of pharmaceutical agents. Its structural features allow for modifications that can enhance the pharmacokinetic properties of drugs.
Case Studies
- Piperidine Derivatives in Drug Design : Research indicates that piperidine derivatives exhibit significant biological activity, making them valuable in drug discovery. For instance, studies have shown that modifications to piperidine structures can lead to enhanced receptor binding and improved therapeutic efficacy .
- Synthesis of Arginase Inhibitors : The compound has been utilized in the synthesis of arginase inhibitors, which are crucial for treating conditions like cancer and cardiovascular diseases. The development process often involves multiple synthetic steps where (2S,3R)-1-Cbz-2-methyl-piperidine-3-carboxylic acid acts as a key intermediate .
Role as a Protecting Group
In peptide synthesis, this compound serves as a protecting group for amino acids. This allows selective modifications without interfering with other functional groups.
Applications
- Selective Modification : The Cbz group provides stability during the synthesis process and can be removed under mild conditions to yield free amines necessary for further reactions .
- Facilitation of Complex Peptide Structures : Its application has been demonstrated in synthesizing complex peptide sequences that require precise control over stereochemistry and functionalization .
Enhancing Efficacy
The compound is employed in bioconjugation processes, which involve attaching biomolecules to therapeutic agents or diagnostic tools. This enhances the specificity and efficacy of treatments.
Examples
- Targeted Drug Delivery : Research has shown that conjugating this compound to drug molecules can improve their targeting capabilities towards specific tissues or cells, thereby increasing therapeutic outcomes while minimizing side effects .
- Diagnostic Agents : It is also used in developing diagnostic agents that require precise targeting to improve the accuracy of disease detection .
Development of Advanced Materials
The compound is explored for its potential in creating new materials with specific chemical properties.
Innovations
- Polymer Synthesis : this compound has been utilized in synthesizing polymers that exhibit desirable mechanical and chemical properties for advanced applications in coatings and composites .
- Nanomaterials : Its derivatives are being investigated for use in nanotechnology, particularly in developing nanocarriers for drug delivery systems .
Mechanism of Action
The mechanism of action of (2S,3R)-1-Cbz-2-methyl-piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Cbz group provides stability and protection to the nitrogen atom, allowing the compound to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s binding affinity to its targets.
Comparison with Similar Compounds
- trans-1-Cbz-2-ethyl-piperidine-3-carboxylic acid
- trans-1-Cbz-2-propyl-piperidine-3-carboxylic acid
Uniqueness:
- Methyl Group: The presence of the methyl group in (2S,3R)-1-Cbz-2-methyl-piperidine-3-carboxylic acid provides unique steric and electronic properties compared to its ethyl and propyl analogs.
- Cbz Protection: The Cbz group offers a stable protecting group for the nitrogen atom, making it suitable for various synthetic applications.
Biological Activity
Overview
(2S,3R)-1-Cbz-2-methyl-piperidine-3-carboxylic acid is a chiral compound with significant implications in medicinal chemistry and organic synthesis. The compound features a piperidine ring, a carboxylic acid group, a methyl group, and a benzyloxycarbonyl (Cbz) protecting group. Its unique structure and stereochemistry play crucial roles in its biological activity, influencing interactions with various molecular targets such as enzymes and receptors.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₉NO₄
- Molecular Weight : 277.3194 g/mol
- CAS Number : 1260617-68-2
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 445.8 ± 45.0 °C at 760 mmHg
- Flash Point : 223.4 ± 28.7 °C
The presence of the Cbz group enhances the compound's stability and reactivity, making it suitable for various biological applications.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, thus aiding in the study of enzyme mechanisms and functions .
- Modulation of Receptor Activity : It may alter receptor functions, impacting various cellular signaling pathways .
Medicinal Chemistry
This compound serves as a precursor in synthesizing pharmaceuticals targeting neurological and psychiatric disorders. Its ability to modulate enzyme activity makes it a candidate for developing drugs that require precise interactions with biological targets .
Cancer Therapy
Recent studies indicate that piperidine derivatives, including this compound, exhibit potential anticancer activity. They have been found to induce apoptosis in cancer cell lines more effectively than standard treatments like bleomycin .
Alzheimer’s Disease Treatment
The compound has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets for Alzheimer's disease therapies. Its structural modifications can enhance brain exposure and improve inhibition properties against these enzymes .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
(2R,3R)-1-Cbz-2-methyl-piperidine-3-carboxylic Acid | Chiral compound without Cbz protection | Limited enzyme inhibition |
(2S,3S)-1-Cbz-2-methyl-piperidine-3-carboxylic Acid | Enantiomer with different activity | Varied receptor interactions |
(2R,3R)-1-Boc-2-methyl-piperidine-3-carboxylic Acid | Contains Boc protection | Enhanced stability but altered reactivity |
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent.
- Cancer Cell Models : Research involving FaDu hypopharyngeal tumor cells indicated that the compound significantly enhances cytotoxicity and apoptosis induction compared to traditional chemotherapeutics .
- Neuroprotective Effects : In models of Alzheimer's disease, the compound exhibited dual inhibition of AChE and BuChE while demonstrating antioxidant properties, suggesting its potential role in neuroprotection .
Properties
IUPAC Name |
(2S,3R)-2-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-13(14(17)18)8-5-9-16(11)15(19)20-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,18)/t11-,13+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCOVXZKKNSHFI-WCQYABFASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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